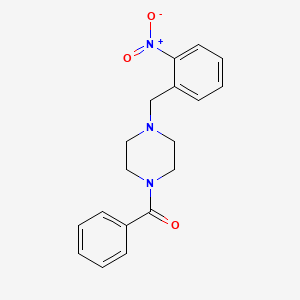

1-benzoyl-4-(2-nitrobenzyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"1-benzoyl-4-(2-nitrobenzyl)piperazine" is a chemical compound with potential applications in various fields, including pharmacology and material science. Its structural complexity and functional groups make it a subject of interest for synthesis, molecular structure elucidation, and property analysis.

Synthesis Analysis

The synthesis of piperazine derivatives involves nucleophilic substitution reactions, alkylation, and condensation processes. For instance, a novel 1-benzhydryl piperazine derivative was synthesized through the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, demonstrating the typical synthetic route for such compounds (Vinaya et al., 2008).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray diffraction studies. These structures reveal the conformation of the piperazine ring and the spatial arrangement of substituent groups. For example, the title compound synthesized by Vinaya et al. crystallizes in the monoclinic space group, with the piperazine ring adopting a chair conformation, indicating the importance of molecular geometry in defining the compound's physical and chemical properties.

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, including nucleophilic addition, condensation, and redox reactions. Their chemical properties are influenced by the functional groups attached to the piperazine ring. For instance, RuO4-mediated oxidation of N-benzylated tertiary amines, including 1,4-dibenzylpiperazine derivatives, results in the formation of various oxygenated derivatives, showcasing the reactivity of these compounds under oxidative conditions (Petride et al., 2006).

未来方向

While specific future directions for “1-benzoyl-4-(2-nitrobenzyl)piperazine” are not mentioned in the available sources, piperazine derivatives are an active area of research due to their wide range of biological activities . They have potential applications in various therapeutic areas and as intermediates in drug synthesis .

作用机制

Mode of Action

It is known that piperazine derivatives can have a wide range of biological activities, including acting as antagonists or agonists at various receptor sites .

Biochemical Pathways

Piperazine derivatives have been found to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It is known that piperazine derivatives can have a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZXEXUXRVRGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5750838.png)

![3-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5750839.png)

![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)

![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)

![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)